1'-Benzyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one
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Overview
Description
1’-Benzyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one is a complex organic compound characterized by its unique spirocyclic structure This compound is part of a broader class of spiro compounds, which are known for their distinctive three-dimensional configurations
Preparation Methods
The synthesis of 1’-Benzyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between an indene derivative and a pyrrolidine derivative in the presence of a suitable catalyst can yield the desired spiro compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1’-Benzyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Preliminary studies suggest potential therapeutic applications, including as a scaffold for drug development.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1’-Benzyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The indene and pyrrolidine moieties may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1’-Benzyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one can be compared to other spiro compounds such as spiroindoles and spirooxindoles. These compounds share a similar spirocyclic structure but differ in the specific heterocyclic rings involved. For example:
Spiroindoles: Contain an indole moiety fused with another ring, often used in drug design due to their biological activity.
Spirooxindoles: Feature an oxindole moiety and are known for their potential therapeutic applications. The uniqueness of 1’-Benzyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one lies in its specific combination of indene and pyrrolidine rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19NO |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1'-benzylspiro[1,2-dihydroindene-3,5'-pyrrolidine]-2'-one |
InChI |
InChI=1S/C19H19NO/c21-18-11-13-19(12-10-16-8-4-5-9-17(16)19)20(18)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
InChI Key |
JOLIWSMOFLPEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)N2CC3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
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